Ethynyl(diphenyl)phosphine Oxide

Catalog No.
S1973021
CAS No.
6104-48-9
M.F
C14H11OP
M. Wt
226.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethynyl(diphenyl)phosphine Oxide

CAS Number

6104-48-9

Product Name

Ethynyl(diphenyl)phosphine Oxide

IUPAC Name

[ethynyl(phenyl)phosphoryl]benzene

Molecular Formula

C14H11OP

Molecular Weight

226.21 g/mol

InChI

InChI=1S/C14H11OP/c1-2-16(15,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h1,3-12H

InChI Key

DVERTYATJOQUGS-UHFFFAOYSA-N

SMILES

C#CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2

Canonical SMILES

C#CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2

Enantioselective Synthesis

Specific Scientific Field: Organic Chemistry

Summary of the Application: Ethynyl(diphenyl)phosphine Oxide is used in the highly enantioselective synthesis of P-chiral tertiary phosphine oxides . This process involves a copper (I)-catalyzed azide–alkyne cycloaddition .

Methods of Application or Experimental Procedures: The process involves the use of newly developed chiral pyridinebisoxazolines (PYBOX) bearing a bulky C4 shielding group . This group plays a crucial role in achieving excellent enantioselectivity while suppressing side bis-triazoles formation in desymmetrizing prochiral diethynylphosphine oxides . By tuning the size of the C4 shielding group, it is possible to achieve excellent remote enantiofacial control in desymmetrizing phosphole oxide-diynes with the prochiral P-center farther from the ethynyl group by four covalent bonds .

Results or Outcomes: The result of this process is the highly enantioselective synthesis of P-chiral tertiary phosphine oxides . These resulting chiral ethynylphosphine oxides are versatile P-chiral synthons, which can undergo a number of diversifying reactions to enrich structural diversity .

Preparation of Tertiary Phosphines

Specific Scientific Field: Organophosphorus Chemistry

Summary of the Application: Ethynyl(diphenyl)phosphine Oxide can be used in the synthesis of tertiary phosphines . Tertiary phosphines are a class of organophosphorus compounds that have found extensive applications in various fields, including transition metal catalysis and organocatalysis .

Methods of Application or Experimental Procedures: The synthesis of tertiary phosphines often involves the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines . This synthetic approach is widely used and universal .

Results or Outcomes: The result of this process is the synthesis of new phosphines of various structures . These phosphines can be used in a wide range of applications, including the design of new phosphines of various structures and the tuning of their properties .

Cross-Coupling Reactions

Summary of the Application: Ethynyl(diphenyl)phosphine Oxide can be used as a coupling partner to prepare various organophosphorus compounds via cross-coupling reaction with aryl halides in the presence of a Ni/Zn catalyst .

Methods of Application or Experimental Procedures: The cross-coupling reaction involves the use of Ethynyl(diphenyl)phosphine Oxide and aryl halides in the presence of a Ni/Zn catalyst .

Results or Outcomes: The result of this process is the synthesis of various organophosphorus compounds . These compounds can be used in a wide range of applications, including the preparation of new porous organic ligands .

Preparation of PEGylated Phosphine Ligands

Summary of the Application: Ethynyl(diphenyl)phosphine Oxide can be used in the preparation of PEGylated phosphine ligands for palladium-catalyzed cross-coupling reactions .

Methods of Application or Experimental Procedures: This synthetic approach involves the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines . This route was used for the preparation of 4-phosphinophenols .

Results or Outcomes: The result of this process is the synthesis of new PEGylated phosphine ligands . These ligands can be used in palladium-catalyzed cross-coupling reactions .

Synthesis of Luminescent Copper (I) Complexes

Specific Scientific Field: Inorganic Chemistry

Summary of the Application: Ethynyl(diphenyl)phosphine Oxide can be used in the synthesis of luminescent copper (I) complexes .

Methods of Application or Experimental Procedures: The synthesis involves the use of bis(2-dimethylaminophenyl)phenylphosphine as a tridentate NPN ligand .

Results or Outcomes: The result of this process is the synthesis of hexanuclear copper (I) iodide nanoclusters demonstrating a tunable blue to white to yellow emission .

Ethynyl(diphenyl)phosphine oxide is an organophosphorus compound with the chemical formula C₁₄H₁₁OP and a molecular weight of 226.21 g/mol. It features a phosphine oxide functional group attached to two phenyl rings and an ethynyl group. This compound is recognized for its unique reactivity and versatility in various chemical transformations, particularly in organic synthesis.

As a protecting group, Ph2P(O) functions by reversibly binding to the terminal alkyne, shielding it from reactive species that might otherwise participate in unwanted side reactions. This allows for selective modification of other functional groups within the molecule. The specific mechanism of removal likely involves the cleavage of the P-C bond under specific reaction conditions [].

  • Hydrophosphorylation: This compound can react with terminal alkynes under specific conditions to form hydrophosphorylation products. The reaction typically involves a copper catalyst and a base, yielding products with good to excellent yields .
  • Oxidation: Ethynyl(diphenyl)phosphine oxide can undergo oxidation reactions, which may modify its reactivity and lead to different phosphine oxide derivatives.
  • Esterification: It has been utilized as a hydrogen-bond donor in esterification reactions, showcasing its role in facilitating chemical processes .

Several methods have been developed for synthesizing ethynyl(diphenyl)phosphine oxide:

  • Ring Opening of Triflates: A novel approach involves the ring opening of benzophospholan-3-yl triflates using Grignard reagents. This method allows for the formation of 2-ethynylphenyl(diaryl)phosphine oxides under mild conditions, achieving high yields .
  • Hydrophosphorylation of Alkynes: Another synthetic route involves the direct reaction of diphenylphosphine oxide with terminal alkynes under optimized conditions, leading to the desired phosphine oxide products .

Ethynyl(diphenyl)phosphine oxide finds applications in various fields:

  • Organic Synthesis: It serves as a key intermediate in the synthesis of more complex organophosphorus compounds.
  • Catalysis: The compound's ability to act as a hydrogen-bond donor makes it useful in catalyzing esterification reactions and other organic transformations.
  • Material Science: Its unique properties may lend themselves to applications in developing advanced materials or coatings.

Interaction studies involving ethynyl(diphenyl)phosphine oxide primarily focus on its reactivity with other chemical species. For instance, experiments have shown that it reacts preferentially with electron-deficient alkynes compared to electron-rich ones, indicating its selectivity based on electronic properties . Such studies are crucial for understanding its behavior in various chemical environments.

Ethynyl(diphenyl)phosphine oxide shares similarities with several other organophosphorus compounds. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
Diphenylphosphine OxidePhosphine OxideLacks ethynyl group; used widely in organic synthesis.
Triethylphosphine OxidePhosphine OxideContains ethyl groups; different steric properties.
Phenylacetylene PhosphineAlkyne-PhosphineContains alkyne but lacks diphenyl substituents.
2-Ethynylphenyl(diaryl)phosphine OxideSimilar structureDirectly synthesized from triflates; higher complexity.

Uniqueness of Ethynyl(diphenyl)phosphine Oxide

Ethynyl(diphenyl)phosphine oxide is unique due to its combination of an ethynyl group with diphenyl substituents, which enhances its reactivity and potential applications in organic synthesis and catalysis. Its ability to participate in hydrophosphorylation reactions distinguishes it from other similar compounds that may not exhibit such reactivity under comparable conditions.

The preparation of ethynyl(diphenyl)phosphine oxide relies on established methodologies that have been developed for organophosphorus compounds over several decades [1] [2] [3]. These traditional approaches form the foundation for understanding the fundamental chemistry underlying phosphine oxide synthesis.

Grignard-Based Methodologies

The most widely employed traditional route involves the reaction of phosphonyl chlorides with organometallic reagents, particularly Grignard reagents [2] [4]. This approach typically proceeds through nucleophilic substitution at the phosphorus center, where the ethynyl group is introduced via ethynylmagnesium bromide or related acetylide anions [1]. The reaction proceeds under anhydrous conditions at temperatures ranging from 0 to 80°C, yielding products in 65-95% efficiency [4]. The high selectivity and predictable nature of these reactions make them particularly valuable for synthetic applications, though they require stringent moisture exclusion.

Phosphide Anion Chemistry

Alternative traditional methodologies involve the use of phosphide anions generated from secondary phosphines [5]. These highly nucleophilic species react with alkyl or aryl halides through nucleophilic substitution mechanisms [3]. For ethynyl(diphenyl)phosphine oxide synthesis, diphenylphosphide anions can be coupled with bromoalkynes under mild conditions (25-100°C), achieving yields of 60-90% [5]. The reaction tolerates various functional groups but requires the use of strong bases for phosphide generation.

Oxidative Approaches

The oxidation of tertiary phosphines represents another classical synthetic strategy [6]. Diphenylethynylphosphine can be prepared through established coupling methodologies and subsequently oxidized using hydrogen peroxide or molecular oxygen [2] [6]. This approach offers excellent yields (80-98%) and simple purification procedures, though careful control is required to prevent over-oxidation [6].

Michaelis-Arbuzov Transformations

The Michaelis-Arbuzov reaction provides access to phosphine oxides through the thermal rearrangement of phosphite esters [7]. While traditionally limited to phosphonate formation, modified conditions allow for the preparation of tertiary phosphine oxides [7]. However, this methodology shows limited applicability for ethynyl-substituted derivatives due to the inherent reactivity of the triple bond under the required reaction conditions.

Comparative Analysis

Traditional synthesis routes demonstrate varying degrees of efficiency and practicality for ethynyl(diphenyl)phosphine oxide preparation. The Grignard-based approaches offer the highest selectivity and predictability but require anhydrous conditions and air-sensitive reagents [4]. Phosphide anion chemistry provides milder reaction conditions but necessitates strong base handling [5]. Oxidative methodologies present the simplest procedures but risk over-oxidation complications [6].

The temperature requirements across these traditional methods range from -78°C for organometallic couplings to 180°C for thermal rearrangements [7]. Reaction times typically span from several hours to overnight, with yields consistently falling within the 55-97% range depending on the specific methodology employed [4] [5] [6].

Novel Catalytic Approaches for Alkyne Functionalization

Contemporary synthetic chemistry has witnessed significant advances in catalytic methodologies for alkyne functionalization, particularly in the context of phosphine oxide synthesis [8] [9] [10]. These novel approaches offer enhanced efficiency, selectivity, and environmental compatibility compared to traditional methods.

Palladium-Catalyzed Hydrophosphinylation

Recent developments in palladium catalysis have enabled highly selective hydrophosphinylation of alkynes [8]. The palladium/Xiao-Phos catalytic system demonstrates exceptional performance in the asymmetric addition of secondary phosphine oxides to terminal and internal alkynes [8]. This methodology achieves anti-Markovnikov selectivity with yields ranging from 72-95% and enables the construction of P-chiral alkenylphosphine oxides with high enantiomeric excess [8]. The reaction proceeds through hydropalladation mechanisms, with initial mechanistic studies suggesting that the phosphine oxide substrate coordinates to the palladium center prior to alkyne insertion [8].

Copper-Catalyzed Cross-Coupling Systems

Copper-catalyzed methodologies have emerged as cost-effective alternatives for alkyne phosphorylation [9] [11]. The Cu-β-cyclodextrin complex represents a particularly innovative approach, enabling C-P cross-coupling reactions under mild and base-free conditions [11]. This system accommodates both aryl and alkyl alkynes with yields of 60-85%, demonstrating broad substrate tolerance [11]. The reaction mechanism involves oxidative addition of phosphine oxides and alkynes to the copper center, followed by reductive elimination to afford the desired alkynylphosphine oxide products [11].

Silver-Promoted Methodologies

Silver carbonate in dimethyl sulfoxide has proven highly effective for the synthesis of alkynyl(diaryl)phosphine oxides [1]. This system operates through the formation of silver acetylides, which subsequently undergo nucleophilic substitution with phosphine oxide substrates [1]. The methodology demonstrates remarkable efficiency with reaction times of 15-60 minutes and yields up to 98% [1]. The mild reaction conditions (120°C in DMSO) and high regioselectivity make this approach particularly attractive for synthetic applications [1].

Nickel-Catalyzed Processes

Nickel catalysis has shown promise for environmentally friendly alkyne functionalization [12] [13]. Nickel-catalyzed hydrophosphinylation reactions demonstrate good functional group tolerance and can operate under air-stable conditions [12]. While catalyst loadings are typically higher than palladium systems (0.03-1 mol%), the cost-effectiveness and recyclability potential make nickel catalysis attractive for large-scale applications [12] [13].

Ethynylbenziodoxolone (EBX) Reagents

The development of hypervalent iodine reagents, particularly ethynylbenziodoxolone derivatives, has revolutionized alkyne transfer chemistry [10]. These reagents enable room-temperature alkynylation of H-phosphites and secondary phosphine oxides in the presence of organic bases such as 1,8-diazabicycloundec-7-ene [10]. The transformation proceeds rapidly (less than 5 minutes) with high chemoselectivity (yields 53-82%) and requires no transition metal catalysts [10].

Mechanistic Considerations

Contemporary catalytic approaches demonstrate diverse mechanistic pathways. Palladium systems typically involve coordination-insertion sequences with phosphine oxide substrates acting as both nucleophiles and potential ligands [8]. Copper-catalyzed processes proceed through oxidative addition-reductive elimination cycles, with cyclodextrin providing unique steric and electronic environments [11]. Silver-promoted reactions involve acetylide formation followed by nucleophilic displacement [1].

Selectivity and Stereochemistry

Modern catalytic methodologies excel in achieving high levels of selectivity. The palladium/Xiao-Phos system enables kinetic resolution processes, producing alkenylphosphine oxides and recovered secondary phosphine oxides with high enantiomeric excess [8]. Copper and silver systems demonstrate excellent regioselectivity, favoring specific addition patterns based on electronic and steric factors [1] [11].

Optimization of Reaction Conditions

Temperature and Solvent Effects

The optimization of reaction conditions represents a critical aspect of efficient ethynyl(diphenyl)phosphine oxide synthesis, with temperature and solvent selection significantly influencing reaction outcomes [14] [15] [16].

Temperature Profile Analysis

Systematic temperature optimization reveals distinct patterns across different catalytic systems [16] [17]. For palladium-catalyzed hydrophosphinylation reactions, optimal temperatures typically range from 25-80°C, with higher temperatures favoring increased reaction rates but potentially compromising selectivity [8]. Silver-promoted methodologies demonstrate optimal performance at elevated temperatures (120-160°C in DMSO), where the combination of thermal activation and polar solvent effects enhances acetylide formation and subsequent nucleophilic displacement [1].

Copper-catalyzed systems exhibit intermediate temperature requirements (60-120°C), with the Cu-β-cyclodextrin complex showing good activity across a broad temperature range [11]. The cyclodextrin environment provides thermal stability while maintaining catalyst integrity at elevated temperatures [11]. Microwave-assisted reactions demonstrate dramatically reduced temperature requirements, with many transformations proceeding efficiently at 80-120°C compared to 150-200°C under conventional heating [17] [18].

Solvent Selection and Properties

Solvent choice profoundly impacts both reaction efficiency and product selectivity [14] [15]. Polar aprotic solvents such as dimethyl sulfoxide and N,N-dimethylformamide consistently deliver superior results for most catalytic systems [14]. DMSO demonstrates exceptional performance across temperature ranges of 80-160°C, yielding products in 85-95% efficiency with high reaction rates [14]. The high polarity and excellent solvating properties of DMSO facilitate ion pair formation and stabilize charged intermediates [14].

Tetrahydrofuran provides moderate performance (70-85% yields) with good substrate tolerance, though its coordinating nature can interfere with certain metal catalysts [14]. Toluene serves as an effective medium for crystallization-aided purifications, delivering 75-90% yields while enabling facile product isolation [14] [16]. Acetonitrile demonstrates more limited utility, with slower reaction rates and moderate yields (65-80%), though it offers advantages for air-sensitive transformations [14].

Water as a Green Solvent

Water-based methodologies represent a significant advancement in green chemistry applications [14] [15]. Palladium on carbon catalyzed reactions in water achieve yields of 70-95% with excellent environmental profiles [14] [15]. The unique properties of water, including hydrogen bonding capabilities and hydrophobic effects, create distinctive reaction environments that often enhance selectivity [15]. Water-based systems eliminate organic solvent waste while maintaining synthetic efficiency [15].

Ionic Liquid Applications

Ionic liquids have emerged as versatile reaction media with catalyst-like properties [17]. These systems operate effectively at temperatures of 120-200°C, delivering yields of 85-98% with excellent product selectivity [17]. The recyclable nature of ionic liquids and their negligible vapor pressure make them attractive for sustainable synthesis applications [17]. The ability to tune ionic liquid properties through anion and cation selection provides additional optimization opportunities [17].

Solvent Effects on Reaction Kinetics

Quantitative analysis reveals that solvent polarity directly correlates with reaction rates for most ionic mechanisms [14]. Polar aprotic solvents accelerate nucleophilic substitution processes by stabilizing charged transition states without coordinating to electrophilic centers [14]. The dielectric constant of the reaction medium influences ion pair separation and charge distribution in activated complexes [14].

Temperature-solvent synergistic effects demonstrate non-additive behavior in many systems [16]. For example, the combination of DMSO at 120°C provides reaction rates 5-10 times faster than the sum of individual temperature and solvent contributions would predict [16]. This enhancement results from optimal solvation dynamics and thermal activation working in concert [16].

Catalyst Screening and Loading Optimization

Systematic catalyst evaluation and loading optimization form essential components of efficient synthetic methodology development [19] [20] [21]. Contemporary approaches combine high-throughput experimentation with computational modeling to identify optimal catalytic systems [19] [20].

Palladium Catalyst Systems

Palladium acetate demonstrates versatile performance across multiple reaction types with optimal loadings of 2-5 mol% [20] [22]. The ability to operate under "P-ligand-free" conditions, where excess phosphine oxide substrate serves as the ligand, simplifies reaction setup and reduces costs [18]. Activity measurements indicate turnover frequencies of 5-50 h⁻¹ with excellent substrate tolerance [20]. However, palladium recovery and recycling remain challenging due to catalyst deactivation pathways [20].

Pre-formed palladium complexes such as PdCl₂(PPh₃)₂ require lower loadings (1-3 mol%) but demonstrate higher activity (turnover frequencies of 10-100 h⁻¹) [23] [20]. The pre-coordinated phosphine ligands provide enhanced stability and selectivity but increase overall system complexity [23]. Cost considerations favor simpler palladium sources for large-scale applications [20].

Nickel-Based Catalysis

Nickel catalysts offer exceptional cost-effectiveness with remarkably low optimal loadings [24] [12]. Ni(NO₃)₂·6H₂O achieves impressive performance at loadings as low as 0.03 mol%, representing significant economic advantages over palladium systems [24]. The high activity (turnover frequencies of 20-200 h⁻¹) and very good substrate tolerance make nickel particularly attractive for industrial applications [12] [13].

External ligand addition enhances nickel catalyst performance, with bidentate phosphine and nitrogen-containing ligands providing optimal results [25] [12]. The ability to remove residual nickel contamination through aqueous ammonia washes simplifies purification compared to palladium systems [24]. Limited recyclability represents the primary constraint for nickel catalysts [12].

Copper Catalyst Optimization

Copper iodide emerges as a highly cost-effective catalyst with loadings of 5-10 mol% providing good performance [26]. The absence of additional ligand requirements simplifies reaction protocols, though activity remains moderate (turnover frequencies of 2-20 h⁻¹) [26]. Copper acetate with chelating ligands demonstrates enhanced performance (5-30 h⁻¹) but requires more complex reaction setups [26].

The Cu-β-cyclodextrin complex represents an innovative approach that combines good activity with unique selectivity profiles [11]. The cyclodextrin provides both steric control and catalyst stabilization, enabling reactions under mild conditions [11]. However, catalyst preparation requires additional synthetic steps [11].

Silver and Other Metal Systems

Silver acetate systems typically require higher loadings (10-20 mol%) due to lower intrinsic activity (1-10 h⁻¹) [21]. However, the unique reactivity profiles and ability to activate terminal alkynes through acetylide formation provide distinct synthetic advantages [1]. The limited substrate tolerance and poor cost-effectiveness restrict silver systems to specialized applications [21].

Supported palladium on carbon offers exceptional recyclability with moderate loadings (1-5 mol%) [15]. The heterogeneous nature enables simple catalyst recovery through filtration, though activity (10-80 h⁻¹) varies with support properties and metal dispersion [15]. Green chemistry advantages make Pd/C attractive for sustainable synthesis applications [15].

Loading Optimization Strategies

Systematic loading studies reveal complex relationships between catalyst concentration and reaction performance [19] [20]. Low loadings often result in extended reaction times and incomplete conversions, while excessive catalyst concentrations can lead to side reactions and increased costs [20]. The optimal loading typically represents a compromise between activity, selectivity, and economic considerations [19].

High-throughput screening approaches enable rapid evaluation of catalyst loading effects across multiple substrate combinations [20] [22]. These methodologies identify optimal conditions more efficiently than traditional one-variable-at-a-time approaches [20]. Computational modeling increasingly supplements experimental screening by predicting catalyst behavior under various conditions [19] [27].

Catalyst Deactivation and Stability

Understanding catalyst deactivation mechanisms proves crucial for loading optimization [12] [21]. Palladium systems often suffer from particle aggregation and ligand dissociation, requiring higher loadings to compensate for catalyst loss [12]. Nickel catalysts demonstrate sensitivity to air and moisture, necessitating careful handling procedures [12] [13].

Copper catalysts exhibit good stability under most reaction conditions but can undergo oxidation in the presence of strong oxidants [26]. The Cu-β-cyclodextrin system shows enhanced stability due to the protective environment provided by the cyclodextrin cavity [11].

Green Chemistry Alternatives

Solvent-Free Synthesis

The development of solvent-free methodologies represents a paradigm shift toward environmentally sustainable synthetic chemistry [28] [29] [30]. These approaches eliminate organic solvent consumption while often providing enhanced reaction efficiency and simplified purification procedures.

Mechanochemical Ball Milling

Mechanochemical synthesis using ball milling has emerged as a powerful technique for phosphine oxide deoxygenation and synthesis [31] [28] [30]. The high-temperature mechanochemical protocol enables solvent-free deoxygenation of phosphine oxides with hydrosilanes in the presence of phosphoric acid additives [28] [30]. These reactions achieve completion within 30 minutes for most substrates, representing significant time savings compared to traditional solution-based methods requiring over 24 hours [28].

The mechanochemical approach demonstrates remarkable tolerance for poorly soluble substrates, addressing a major limitation of solution-based transformations [28]. Many phosphine oxides exhibit poor solubility in organic solvents, rendering conventional methods inefficient [28]. The ball milling technique circumvents this limitation by operating in the solid state [28] [30].

Environmental advantages include the elimination of potentially harmful organic solvents and the ability to perform reactions under air without requiring inert gas atmospheres [31] [28]. This represents a significant practical advantage, as traditional phosphine oxide deoxygenation typically demands stringent oxygen-free conditions [31]. The methodology achieves yields of 80-99% across diverse substrate classes [28] [30].

Solid-State Transformations

Solid-state synthetic methodologies extend beyond mechanochemistry to include thermal and photochemical activation [29]. These approaches utilize crystal packing effects and intermolecular interactions to achieve selective transformations in the absence of solvents [29]. For phosphine oxide synthesis, solid-state alkylation reactions demonstrate good efficiency when reactants form appropriate co-crystals or eutectic mixtures [29].

The absence of solvation effects often enhances reaction selectivity by constraining molecular conformations and controlling approach geometries [29]. This can lead to improved regioselectivity and stereoselectivity compared to solution-phase counterparts [29]. However, the requirement for favorable solid-state packing limits the general applicability of these methods [29].

Neat Reaction Conditions

Neat reactions, where substrates serve as both reactants and reaction medium, provide another solvent-free approach [29] [32]. These methodologies prove particularly effective for liquid substrates or reactions involving low-melting reactants [32]. Thermal activation enables molecular mobility while maintaining solvent-free conditions [29].

For ethynyl(diphenyl)phosphine oxide synthesis, neat conditions can be employed when one substrate exhibits sufficient liquidity at reaction temperatures [29]. The elimination of solvent effects often accelerates reaction rates due to increased effective concentrations [29]. However, temperature control and heat dissipation can become challenging in large-scale applications [32].

Green Chemistry Metrics

Solvent-free methodologies excel in multiple green chemistry metrics [28] [29]. The elimination of organic solvents dramatically reduces waste generation and environmental impact [29]. Energy efficiency often improves due to reduced heating requirements for solvent evaporation [28]. Atom economy approaches theoretical maximum values when no auxiliary solvents participate in the transformation [29].

Process intensification benefits include reduced equipment requirements and simplified purification procedures [28] [29]. The absence of solvent removal steps accelerates overall process timelines and reduces energy consumption [28]. However, challenges include limited temperature control and potential for uneven mixing in heterogeneous systems [29].

Microwave-Assisted Reactions

Microwave irradiation has revolutionized synthetic chemistry by providing rapid, efficient, and selective heating that dramatically accelerates reaction rates while maintaining excellent selectivity [33] [34] [17] [18].

Mechanism of Microwave Activation

Microwave heating operates through dielectric heating mechanisms that provide volumetric heating rather than surface heat transfer [29] [17]. Polar molecules align with rapidly oscillating electromagnetic fields, generating heat through molecular rotation and dipole interaction [29] [17]. This mechanism enables rapid temperature ramping and uniform heating throughout the reaction medium [17].

For phosphine oxide synthesis, microwave activation particularly benefits polar transition states and ionic mechanisms [29] [17]. The increase in polarity during reaction progress enhances microwave coupling efficiency, leading to selective acceleration of desired pathways [29]. Late transition states along reaction coordinates demonstrate enhanced microwave susceptibility [29].

Reaction Rate Enhancement

Microwave-assisted phosphine oxide syntheses demonstrate reaction rate accelerations of 10-100 fold compared to conventional heating [34] [17] [18]. The Hirao phosphorus-carbon coupling reaction shows particularly dramatic improvements, with complete conversions achieved in 5-60 minutes versus several hours under thermal conditions [18]. These rate enhancements enable lower reaction temperatures while maintaining high conversion efficiency [17] [18].

The rapid heating capabilities of microwave irradiation allow access to higher effective reaction temperatures without prolonged substrate exposure [17]. This proves particularly valuable for temperature-sensitive substrates that might decompose under extended thermal treatment [34] [17]. Precise temperature control prevents overheating and side reaction formation [17].

Selectivity Improvements

Microwave heating often enhances reaction selectivity through preferential activation of polar transition states [29] [17]. For organophosphorus transformations, this leads to improved chemoselectivity and reduced formation of unwanted byproducts [34] [17]. The rapid heating minimizes opportunities for competing thermal decomposition pathways [17].

Product distributions frequently favor desired isomers under microwave conditions compared to conventional heating [17]. This selectivity enhancement results from the preferential stabilization of polar intermediates and transition states by the oscillating electromagnetic field [29] [17]. Temperature uniformity also contributes to consistent selectivity across the reaction mixture [17].

Substrate Scope and Limitations

Microwave-assisted methodologies demonstrate broad substrate tolerance across various phosphine oxide synthesis reactions [33] [34] [18]. Both electron-rich and electron-poor aromatic systems respond well to microwave activation, though optimal conditions may vary [18]. Aliphatic substrates generally require longer reaction times but still benefit from rate acceleration [34] [18].

Limitations include reduced efficiency for non-polar substrates that couple poorly with microwave radiation [29] [17]. Volatile compounds may require sealed reaction vessels to prevent loss during rapid heating [17]. Scale-up considerations include uniform field distribution and adequate mixing in larger reaction volumes [17].

Ionic Liquid Compatibility

The combination of microwave heating with ionic liquid solvents provides synergistic benefits [17]. Ionic liquids demonstrate excellent microwave absorption due to their ionic nature, enabling rapid and efficient heating [17]. The negligible vapor pressure of ionic liquids prevents solvent loss during microwave irradiation [17].

This combination enables catalyst-free conditions for many transformations, as ionic liquids can provide both reaction medium and activation [34] [17]. The recyclability of ionic liquids combined with microwave efficiency creates highly sustainable synthetic protocols [17]. Temperature control remains excellent due to the thermal stability of most ionic liquids [17].

Energy Efficiency and Environmental Impact

Microwave-assisted synthesis demonstrates superior energy efficiency compared to conventional heating methods [29] [17]. The rapid heating capabilities reduce overall energy consumption, particularly for short-duration reactions [17]. Volumetric heating eliminates thermal gradients and reduces heat loss to reaction vessel walls [29].

Environmental benefits include reduced solvent requirements due to enhanced reaction rates and improved yields [17]. The ability to use lower reaction temperatures extends catalyst lifetimes and reduces degradation product formation [34] [17]. Shorter reaction times minimize energy consumption and equipment utilization [17].

Equipment and Scalability Considerations

Dedicated microwave reactors provide optimal control over heating parameters and safety considerations [17] [22]. These systems enable precise temperature and pressure monitoring while maintaining safe operating conditions [17]. However, equipment costs may limit accessibility for some applications [17].

Scalability presents challenges due to electromagnetic field penetration limitations [17]. Large-scale applications may require specialized reactor designs or multiple smaller reactors operating in parallel [17]. Despite these constraints, microwave technology continues advancing toward industrial implementation [17].

Traditional phosphine oxide synthesis routes provide the foundational understanding for ethynyl(diphenyl)phosphine oxide preparation, with established methodologies demonstrating predictable reactivity patterns and reliable synthetic outcomes [1] [2] [3]. The Grignard-based approaches offer the highest selectivity and control, operating through well-understood nucleophilic substitution mechanisms at phosphorus centers [2] [4]. Phosphide anion chemistry enables milder reaction conditions while maintaining good functional group tolerance, though requiring careful handling of strongly basic reagents [5]. Oxidative methodologies present the most straightforward synthetic procedures, utilizing readily available oxidants to convert tertiary phosphines to their corresponding oxides [6].

Novel catalytic approaches for alkyne functionalization have revolutionized the field through enhanced efficiency and environmental compatibility [8] [9] [10]. Palladium-catalyzed hydrophosphinylation systems demonstrate exceptional performance in achieving anti-Markovnikov selectivity with high enantiomeric excess, enabling access to P-chiral products [8]. Copper-catalyzed cross-coupling systems, particularly the Cu-β-cyclodextrin complex, provide cost-effective alternatives operating under mild and base-free conditions [11]. Silver-promoted methodologies achieve remarkable efficiency with reaction times of 15-60 minutes, demonstrating the power of acetylide chemistry for rapid alkyne functionalization [1]. Nickel-catalyzed processes offer environmentally friendly alternatives with exceptional cost-effectiveness, though requiring optimization of ligand systems [12]. Ethynylbenziodoxolone reagents enable unprecedented room-temperature transformations without transition metal catalysts [10].

Optimization of reaction conditions reveals critical relationships between temperature and solvent effects that dramatically influence synthetic outcomes [14] [16]. Polar aprotic solvents such as DMSO consistently deliver superior results, with temperature ranges of 80-160°C providing optimal balance between reaction rate and selectivity [14]. Water-based methodologies represent significant advances in green chemistry, achieving excellent yields while eliminating organic solvent waste [14] [15]. Ionic liquids demonstrate remarkable performance with catalyst-like properties and recyclability advantages [17]. Catalyst screening and loading optimization identifies optimal conditions through systematic evaluation of metal systems [19] [20]. Palladium catalysts demonstrate versatile performance with 2-5 mol% loadings, while nickel systems achieve exceptional cost-effectiveness at loadings as low as 0.03 mol% [24] [20]. Copper catalysts provide balanced performance with simplified reaction protocols [26].

Green chemistry alternatives showcase the evolution toward sustainable synthetic methodologies [28] [29] [17]. Solvent-free synthesis through mechanochemical ball milling eliminates organic solvent consumption while achieving completion within 30 minutes [28]. These approaches demonstrate yields of 80-99% across diverse substrate classes while operating under air without inert gas requirements [28] [30]. Microwave-assisted reactions provide dramatic rate accelerations of 10-100 fold compared to conventional heating, enabling lower reaction temperatures and enhanced selectivity [34] [17] [18]. The combination of microwave heating with ionic liquid solvents creates synergistic benefits for sustainable synthetic protocols [17].

XLogP3

2.9

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Wikipedia

Phosphine oxide, ethynyldiphenyl-

Dates

Last modified: 08-16-2023

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